4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE is a complex organic compound that features a benzisothiazole ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The furan moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features.
2,1-Benzothiazole: Another isomer of benzothiazole with distinct properties.
Benzoxazole: A compound where the sulfur atom is replaced by oxygen.
Uniqueness
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-FUROATE is unique due to its combination of benzisothiazole and furan rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16N2O6S |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(furan-2-ylmethyl)amino]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H16N2O6S/c26-23(20-7-4-14-30-20)31-17-11-9-16(10-12-17)25(15-18-5-3-13-29-18)22-19-6-1-2-8-21(19)32(27,28)24-22/h1-14H,15H2 |
InChI Key |
YILQUWLPYQOVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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